molecular formula C27H22O2 B12567653 Phenol, 4,4'-9H-fluoren-9-ylidenebis[3-methyl- CAS No. 167953-74-4

Phenol, 4,4'-9H-fluoren-9-ylidenebis[3-methyl-

Cat. No.: B12567653
CAS No.: 167953-74-4
M. Wt: 378.5 g/mol
InChI Key: KBKLXLYSUOMJQE-UHFFFAOYSA-N
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Description

Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] is a complex organic compound characterized by its unique structure, which includes a fluorenylidene core linked to phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] typically involves multiple steps. One common method includes the reaction of fluorenone with phenol derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the fluorenylidene linkage .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenol derivatives .

Scientific Research Applications

Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] involves its interaction with specific molecular targets. The fluorenylidene core can interact with various biological molecules, influencing pathways related to cellular signaling and metabolism. The phenol groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Uniqueness: Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] is unique due to its specific combination of a fluorenylidene core and phenol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

167953-74-4

Molecular Formula

C27H22O2

Molecular Weight

378.5 g/mol

IUPAC Name

4-[9-(4-hydroxy-2-methylphenyl)fluoren-9-yl]-3-methylphenol

InChI

InChI=1S/C27H22O2/c1-17-15-19(28)11-13-23(17)27(24-14-12-20(29)16-18(24)2)25-9-5-3-7-21(25)22-8-4-6-10-26(22)27/h3-16,28-29H,1-2H3

InChI Key

KBKLXLYSUOMJQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)O)C

Origin of Product

United States

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